molecular formula C9H5BrN2O2 B13007846 2-Bromo-4-hydroxy-5-methoxyisophthalonitrile

2-Bromo-4-hydroxy-5-methoxyisophthalonitrile

Cat. No.: B13007846
M. Wt: 253.05 g/mol
InChI Key: ZOJFZWPABDJWFA-UHFFFAOYSA-N
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Description

2-Bromo-4-hydroxy-5-methoxyisophthalonitrile is a chemical compound with the molecular formula C9H5BrN2O2 and a molecular weight of 253.05 g/mol It is a derivative of isophthalonitrile, characterized by the presence of bromine, hydroxyl, and methoxy groups on the benzene ring

Chemical Reactions Analysis

2-Bromo-4-hydroxy-5-methoxyisophthalonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2-Bromo-4-hydroxy-5-methoxyisophthalonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-4-hydroxy-5-methoxyisophthalonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups on the benzene ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The bromine atom can also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

2-Bromo-4-hydroxy-5-methoxyisophthalonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H5BrN2O2

Molecular Weight

253.05 g/mol

IUPAC Name

2-bromo-4-hydroxy-5-methoxybenzene-1,3-dicarbonitrile

InChI

InChI=1S/C9H5BrN2O2/c1-14-7-2-5(3-11)8(10)6(4-12)9(7)13/h2,13H,1H3

InChI Key

ZOJFZWPABDJWFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C#N)Br)C#N)O

Origin of Product

United States

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